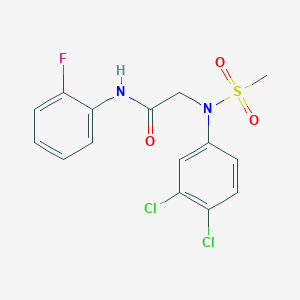![molecular formula C24H15BrN2O3 B4897010 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide](/img/structure/B4897010.png)
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide, also known as BR-DIM, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. BR-DIM is a derivative of 1,3-benzoxazole and naphthalene, and has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties.
Mecanismo De Acción
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide is not fully understood, but several studies have suggested that it works by regulating various signaling pathways involved in cancer, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of pro-inflammatory cytokine production, and protection against oxidative stress-induced damage. This compound has also been shown to regulate various cellular processes, including cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related disorders. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which could affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions that could be explored in the study of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide. One possible direction is to investigate the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Another direction is to study the effects of this compound on other cellular processes, such as autophagy and DNA repair. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide involves the reaction of 5-bromo-1-naphthylamine with 3-(1,3-benzoxazol-2-yl)-4-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. Several studies have shown that this compound has anti-cancer properties, and can induce apoptosis in cancer cells by regulating various signaling pathways. This compound has also been shown to have anti-inflammatory effects, and can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess anti-oxidant properties, and can protect cells from oxidative stress-induced damage.
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromonaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2O3/c25-19-8-4-5-15-16(19)6-3-7-17(15)23(29)26-14-11-12-21(28)18(13-14)24-27-20-9-1-2-10-22(20)30-24/h1-13,28H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRFZQLWFHWRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)
![N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4896953.png)
![3-chloro-N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4896964.png)

![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)

![methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4896986.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B4896990.png)
![2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4897000.png)
![[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4897012.png)
![9-ethyl-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4897028.png)
![(1H-imidazol-4-ylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4897031.png)